アリルジフェニルホスフィン

概要

説明

Synthesis Analysis

The synthesis of allyldiphenylphosphine can involve multiple strategies, including the reaction of salicyl N-thiophosphinyl imines and allylic carbonates in a phosphine-catalyzed domino reaction. This method provides a highly stereoselective synthesis approach, emphasizing the versatility of phosphine ligands in organic synthesis (Xie et al., 2010).

Molecular Structure Analysis

The molecular structure of allyldiphenylphosphine is crucial for its reactivity and applications. For example, the phosphine oxazoline ligands synthesized from allyldiphenylphosphine derivatives have been employed in palladium-mediated allylation reactions. These reactions highlight the importance of the molecular structure of the ligand in determining the catalytic activity and selectivity of the metal-ligand complex (Hou et al., 2001).

Chemical Reactions and Properties

Allyldiphenylphosphine participates in a variety of chemical reactions, demonstrating its versatility as a ligand. It has been used in the synthesis of trans-2,3-dihydrobenzofurans and in the catalysis of [3+6] annulation reactions, showcasing its ability to facilitate complex transformations (Xie et al., 2010), (Du et al., 2005).

科学的研究の応用

アリル化合物のヒドロホスフィニル化

アリルジフェニルホスフィンは、アリル化合物のヒドロホスフィニル化に使用できます . このプロセスは、光照射下におけるジフェニルホスフィンオキシドのアリル化合物へのラジカル付加を伴います . 生成する二官能性ホスフィン化合物は、γ官能化ホスフィン配位子前駆体として有望です .

ヒドロホルミル化触媒用配位子

アリルジフェニルホスフィンは、ヒドロホルミル化触媒用配位子として機能できます . ヒドロホルミル化は、ホルミル基と水素原子を炭素-炭素二重結合に付加する重要な工業プロセスです .

還元カップリング反応用配位子

アリルジフェニルホスフィンは、還元カップリング反応用配位子として役立ちます . これらの反応は、通常金属触媒の助けを借りて、2つの分子を結合するものです .

アルケンヒドロホウ素化用触媒前駆体

アリルジフェニルホスフィンは、アルケンヒドロホウ素化用触媒前駆体として使用できます . ヒドロホウ素化は、ホウ素-水素結合を炭素-炭素二重結合に付加する反応です .

アレンイルホスフィンオキシドの選択的還元

アリルジフェニルホスフィンは、アレンイル(ジフェニル)ホスフィンオキシドからアリル(ジフェニル)ホスフィンオキシドへの選択的還元に関与できます . このプロセスは、特定の種類のホスフィンオキシドを選択的に還元するために使用できます .

パラジウム触媒クロスカップリング反応における助触媒

アリルジフェニルホスフィンは、パラジウム触媒クロスカップリング反応における助触媒として機能できます . これらの反応は、多くの有機化合物の合成に不可欠な炭素-炭素結合形成のための強力なツールです .

Safety and Hazards

作用機序

Target of Action

Allyldiphenylphosphine is primarily used as a ligand in various catalytic reactions . It interacts with metal catalysts such as nickel and palladium , enhancing their reactivity and selectivity in chemical transformations.

Mode of Action

Allyldiphenylphosphine interacts with its targets through coordination chemistry . For instance, it can react with [Ni(COD)2] (COD = 1,5-cyclooctadiene) to form three-coordinate dinickelacycles that are intermolecularly tethered through adjacent {Ni}-olefin interactions . The presence of an allyl group in the molecule can lead to rearrangement, affecting the outcome of the reaction .

Biochemical Pathways

It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are fundamental in the synthesis of complex organic molecules, affecting various biochemical pathways.

Result of Action

The molecular and cellular effects of Allyldiphenylphosphine’s action are primarily related to its role as a ligand in catalytic reactions. By interacting with metal catalysts, it can enhance their reactivity and selectivity, enabling the efficient synthesis of complex organic molecules . This can have wide-ranging effects at the molecular and cellular level, depending on the specific reactions and pathways involved.

Action Environment

The action, efficacy, and stability of Allyldiphenylphosphine can be influenced by various environmental factors. For instance, photoirradiation can induce the hydrophosphinylation of allylic compounds with diphenylphosphine oxide, leading to the synthesis of γ-functionalized phosphine ligand precursors . This reaction proceeds regioselectively in an anti-Markovnikov manner . The substituent and steric effects of the allylic substituents can also influence the radical addition .

生化学分析

Biochemical Properties

Allyldiphenylphosphine is known for its role as a ligand in catalytic reactions. It interacts with various enzymes and proteins, facilitating biochemical reactions. For instance, it acts as a cocatalyst in palladium-catalyzed hydrocarboxylation reactions and cross-coupling reactions . The nature of these interactions involves the formation of complexes with metal ions, which enhances the reactivity and selectivity of the catalytic processes. Allyldiphenylphosphine’s ability to form stable complexes with metal ions makes it a valuable tool in biochemical research.

Cellular Effects

Allyldiphenylphosphine influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes and proteins within cells, leading to changes in cellular function. For example, its interaction with palladium complexes can modulate the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism . Additionally, Allyldiphenylphosphine’s impact on gene expression can result in altered cellular responses and functions.

Molecular Mechanism

The molecular mechanism of Allyldiphenylphosphine involves its binding interactions with biomolecules, particularly metal ions and enzymes. It acts as a ligand, forming complexes with metal ions such as palladium, which in turn interact with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context . Allyldiphenylphosphine’s ability to modulate enzyme activity and gene expression is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Allyldiphenylphosphine can change over time due to its stability and degradation. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of Allyldiphenylphosphine vary with different dosages in animal models. At lower doses, it can enhance certain biochemical reactions without causing significant adverse effects. At higher doses, it may exhibit toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that careful dosage control is essential in experimental studies involving animal models.

Metabolic Pathways

Allyldiphenylphosphine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with palladium complexes can affect the hydroformylation process, leading to changes in the production of specific metabolites. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical effects.

Transport and Distribution

Within cells and tissues, Allyldiphenylphosphine is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments . The compound’s distribution within cells is essential for its biochemical activity, as it determines the sites of interaction with enzymes and proteins.

Subcellular Localization

Allyldiphenylphosphine’s subcellular localization is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its biochemical effects . The localization of Allyldiphenylphosphine within cells is critical for its function, as it determines the sites of interaction with biomolecules and the resulting biochemical outcomes.

特性

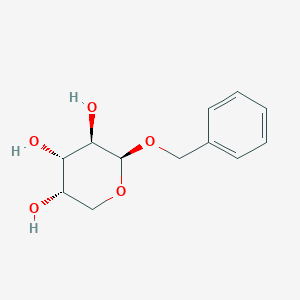

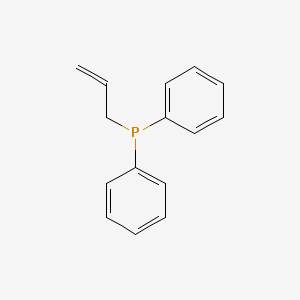

IUPAC Name |

diphenyl(prop-2-enyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDYFPPQDKRJTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70181835 | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2741-38-0 | |

| Record name | Allyldiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002741380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2741-38-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=180819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Allyldiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyldiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。